molecular formula C9H14N2O4S B2449843 N-(furan-2-ylmethyl)morpholine-4-sulfonamide CAS No. 833433-60-6

N-(furan-2-ylmethyl)morpholine-4-sulfonamide

Cat. No.: B2449843
CAS No.: 833433-60-6
M. Wt: 246.28
InChI Key: KDEJVYQVBVRWRA-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)morpholine-4-sulfonamide (CAS 833433-60-6) is a sulfonamide-based compound supplied with 98% purity and is provided as a solid that requires storage at 2-8°C . This compound is designed for scientific research applications only. Sulfonamide derivatives represent a significant area of investigation in medicinal chemistry, with research indicating their potential as inhibitors of the NLRP3 inflammasome . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders, autoimmune conditions, and metabolic diseases . As part of this compound class, this compound provides researchers with a valuable chemical tool for exploring the structure-activity relationships (SAR) and mechanisms of inflammasome regulation . Further studies on sulfonamides also highlight their broader utility in researching antioxidant and antimicrobial activities . This product is intended for research purposes solely and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c12-16(13,11-3-6-14-7-4-11)10-8-9-2-1-5-15-9/h1-2,5,10H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEJVYQVBVRWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)morpholine-4-sulfonamide typically involves the reaction of furan-2-carbaldehyde with morpholine-4-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with different functional groups, while reduction may produce reduced forms of the original compound.

Scientific Research Applications

Antimicrobial Properties

N-(furan-2-ylmethyl)morpholine-4-sulfonamide is primarily explored for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by targeting the folate biosynthesis pathway. Recent studies have demonstrated that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action likely involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) . The furan moiety may play a significant role in enhancing cytotoxicity and selectivity towards cancer cells, making it a candidate for further investigation in anticancer drug development.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of more complex molecules through various chemical reactions, including oxidation and reduction processes . Researchers utilize this compound to create derivatives with tailored biological activities.

Industrial Applications

In addition to its applications in medicinal chemistry, this compound is used in the pharmaceutical industry for the production of other sulfonamide-based drugs. Its role as an intermediate facilitates the development of new therapeutic agents with improved efficacy and safety profiles .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against resistant strains, thus highlighting its potential as a new antimicrobial agent .

Anticancer Activity Assessment

In another research project, derivatives of this compound were synthesized and tested for their anticancer activity. The results indicated significant cytotoxic effects on human cancer cell lines, suggesting that this compound could be developed into a lead candidate for novel anticancer therapies .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The furan ring may also contribute to the compound’s overall biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)morpholine-4-carboxamide
  • N-(furan-2-ylmethyl)piperidine-4-sulfonamide
  • N-(furan-2-ylmethyl)morpholine-4-thioamide

Uniqueness

N-(furan-2-ylmethyl)morpholine-4-sulfonamide is unique due to its specific combination of a furan ring and a morpholine ring linked via a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(furan-2-ylmethyl)morpholine-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with morpholine-4-sulfonamide. This reaction is conducted under controlled conditions using suitable catalysts and solvents to ensure high yield and purity. The unique structure, characterized by the furan ring and morpholine moiety linked via a sulfonamide group, contributes to its distinct chemical properties.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens. The compound's mechanism appears to involve inhibition of folate biosynthesis pathways, a common target for sulfonamide derivatives .

2.2 Anticancer Activity

Studies have suggested potential anticancer properties of this compound. For instance, it has been reported to inhibit cell proliferation in certain cancer cell lines, possibly through the disruption of specific cellular pathways essential for tumor growth . The sulfonamide moiety plays a crucial role in this activity by interacting with enzymes involved in cell cycle regulation.

2.3 Antiviral Activity

Emerging evidence suggests that this compound may also exhibit antiviral properties. It has been investigated as a potential inhibitor of viral proteases, including those associated with SARS-CoV-2, showing promising results in preliminary screenings . The compound's structural features may enhance its binding affinity to viral targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes critical for bacterial survival and proliferation.
  • Cellular Interactions : The furan ring may facilitate interactions with various cellular components, enhancing the compound's overall biological activity.

4. Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFocusKey Findings
AnticancerInhibited proliferation in cancer cell lines; potential for further development as an anticancer agent.
AntiviralShowed inhibitory effects on viral proteases; potential application in COVID-19 treatment strategies.
AntimicrobialEffective against MRSA and other resistant strains; demonstrated broad-spectrum activity.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, including antimicrobial, anticancer, and antiviral effects. Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Q & A

Q. What synthetic methodologies are commonly employed for N-(furan-2-ylmethyl)morpholine-4-sulfonamide and its analogs, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination between furan-2-carbaldehyde and a morpholine-sulfonamide precursor, followed by purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH mixtures) . Key challenges include controlling regioselectivity and minimizing byproducts. Optimization strategies:

  • Temperature control : Lower temperatures reduce side reactions during amination.
  • Catalyst selection : Use of NaBH₄ or NaBH(OAc)₃ for selective reduction.
  • Analytical validation : Employ LC-MS to monitor reaction progress and NMR (¹H/¹³C) for structural confirmation .

Q. How is the purity and structural integrity of this compound validated in academic research?

Standard protocols include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
  • Spectroscopy : ¹H NMR (δ 7.4–6.3 ppm for furan protons; δ 3.6–3.2 ppm for morpholine CH₂ groups) and HRMS for molecular ion confirmation.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Q. What structural features of this compound contribute to its bioactivity?

The compound’s activity is attributed to:

  • Furan ring : Participates in π-π stacking with aromatic residues in target proteins.
  • Morpholine-sulfonamide moiety : Enhances solubility and hydrogen-bonding capacity.
  • Substituent effects : Analog studies show that electron-withdrawing groups (e.g., -CN) on the benzene ring increase target affinity .

Advanced Research Questions

Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data for this compound?

Discrepancies often arise from incomplete force field parameterization or solvent effects. Mitigation strategies:

  • Molecular dynamics (MD) simulations : Incorporate explicit solvent models (e.g., TIP3P water) to improve binding affinity predictions.
  • Free energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What experimental approaches are recommended to confirm TRPM8 antagonism and assess selectivity over related ion channels?

  • In vitro assays :
    • Calcium flux assays : Use HEK293 cells overexpressing TRPM8 (EC₅₀ for menthol ~1 µM) .
    • Patch-clamp electrophysiology : Measure current inhibition at −60 mV (IC₅₀ values).
  • Selectivity screening : Test against TRPV1, TRPA1, and voltage-gated channels (e.g., Nav1.7) to rule off-target effects.
  • Structural insights : Co-crystallize the compound with TRPM8’s transmembrane domain to map binding interactions .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR strategies include:

  • Analog synthesis : Modify substituents on the furan (e.g., 5-methoxy) or morpholine (e.g., N-alkylation) .
  • Activity cliffs : Compare analogs with substitutions (Table 1).
Analog SubstituentTRPM8 IC₅₀ (nM)Selectivity (TRPV1/TRPM8)
4-Cyanophenyl120>100
4-Hydroxyethyl45030
5-Methoxy-furan89015
  • Computational modeling : Use QSAR to predict logP and polar surface area (PSA) for bioavailability optimization .

Q. What crystallographic techniques are critical for resolving the compound’s binding mode in protein complexes?

  • Data collection : High-resolution (<1.5 Å) X-ray diffraction (e.g., synchrotron radiation).
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis.
  • Validation : Check Ramachandran plots and electron density maps (e.g., Coot software) .

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